N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine
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Overview
Description
N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine is a complex organic compound that features a unique structure combining a hydroxy-oxocyclohexadienylidene moiety with a glycyl-L-phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine typically involves the reaction of a hydroxy-oxocyclohexadienylidene precursor with glycyl-L-phenylalanine under specific conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxocyclohexadienylidene moiety can be reduced to a cyclohexadiene derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a cyclohexadiene compound.
Scientific Research Applications
N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxy-oxocyclohexadienylidene moiety plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzenesulfonamide
- **2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
- **Benzoic acid,5-[(3-carboxy-4-hydroxy-5-methylphenyl)(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-2-hydroxy-3-methyl
Uniqueness
N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
193528-37-9 |
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Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2,4-dihydroxyphenyl)methylideneamino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-14-7-6-13(16(22)9-14)10-19-11-17(23)20-15(18(24)25)8-12-4-2-1-3-5-12/h1-7,9-10,15,21-22H,8,11H2,(H,20,23)(H,24,25)/t15-/m0/s1 |
InChI Key |
FTKZAHJATQGXJK-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN=CC2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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